3,4,6-Tri-O-acetyl-L-glucal
Overview
Description
3,4,6-Tri-O-acetyl-L-glucal, also known as 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol triacetate, is the acetate protected cyclic enol-ether (glycal) of D-glucose . It is a building block useful in the synthesis of a range of carbohydrates . The molecular formula is C12H16O7 and the molecular weight is 272.25 .
Synthesis Analysis
This compound is used in various synthesis processes. For instance, it is used in the Ferrier rearrangement of acetylated glucal . It is also used in the synthesis of a 16-membered macrolactone natural product (−)-A26771B . Another synthesis method involves the use of a Zn/AcOH/AcONa/CuSO4 mixture .Molecular Structure Analysis
The molecular structure of this compound is characterized by a cyclic vinyl ether, which is extensively substituted . The InChI string representation isInChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m0/s1
. Chemical Reactions Analysis
As an alkene, a glycal can undergo electrophilic addition across the double bond to introduce halogens and epoxides or be used to generate deoxy monosaccharides . 3,4,6-Tri-O-acetyl-D-glucal can undergo a Ferrier rearrangement with an alcohol and Lewis acid to give a 2,3-unsaturated product .Physical And Chemical Properties Analysis
This compound appears as a crystalline powder . It is soluble in chloroform and ethanol, but insoluble in water . The exact mass is 272.08960285 g/mol .Scientific Research Applications
Synthesis of Oligosaccharides
3,4,6-Tri-O-acetyl-D-glucal: is a valuable building block in the synthesis of oligosaccharides . It is utilized in both solution and solid-phase synthesis methods. This compound is particularly useful for constructing complex carbohydrate structures that are found on the surface of cells and play critical roles in biological processes such as cell-cell recognition and signaling.
Preparation of D-Arabino-Hexenitol
This chemical serves as a precursor in the preparation of D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol . This compound is of interest due to its potential applications in medicinal chemistry, particularly as a starting material for the synthesis of antiviral agents.
Mechanism of Action
Target of Action
3,4,6-Tri-O-acetyl-L-glucal is a pivotal compound used extensively in the synthesis of a wide range of carbohydrate derivatives . It is a building block for the synthesis of oligosaccharides in both solution and solid-phase . It is also used in the preparation of D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol .
Mode of Action
This compound, also known as a glycal, is an unsaturated sugar derivative in which the double bond engages the anomeric carbon atom . This structure allows for regio- and stereoselective transformations, directly or indirectly related to glycosylation . It can undergo electrophilic addition across the double bond to introduce halogens and epoxides or be used to generate deoxy monosaccharides . It can also undergo a Ferrier rearrangement with an alcohol and Lewis acid to give a 2,3-unsaturated product .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of carbohydrates. It plays a crucial role in the synthesis of 2-deoxy sugars and oligosaccharides , and also serves as precursors of C-glycosyl compounds .
Result of Action
The molecular and cellular effects of this compound’s action are seen in the wide range of carbohydrate derivatives it helps synthesize . These derivatives have applications in various fields, including drug discovery, due to the role of glycoconjugates in biological recognition and signal transduction processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a Lewis acid can trigger a Ferrier rearrangement . .
Safety and Hazards
Future Directions
3,4,6-Tri-O-acetyl-L-glucal is being used in chemical and enzymatic synthesis of complex carbohydrates and in the synthesis of C-oligosaccharides and glycoproteins . There is an increased interest in exploring carbohydrate scaffolds in drug discovery as a consequence of identifying the role of glycoconjugates in biological recognition and signal transduction processes . An interesting enzymatic deprotection strategy has been applied to 3,4,6-tri-O-acetyl-d-glucal, which is operationally simple, easy to scale-up, and the biocatalyst might be effortlessly recycled from the reaction mixture .
properties
IUPAC Name |
[(2S,3R,4S)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPWGHLVUPBSLP-SDDRHHMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@@H]([C@H](C=CO1)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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